(R)-3-羟基丁酸钠

描述

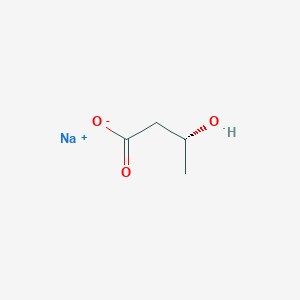

Sodium (R)-3-hydroxybutanoate, also known as Sodium (R)-3-hydroxybutanoate, is a useful research compound. Its molecular formula is C4H7NaO3 and its molecular weight is 126.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium (R)-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (R)-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

能量储存: 钠离子电池

(R)-3-羟基丁酸钠可用于钠离子电池的开发 . 这些电池由于钠资源丰富且成本低廉,对于电化学储能装置具有吸引力 . 电解质的设计或功能开发对提升钠离子电池的性能非常有效 . 这包括各种材料体系以及功能应用 .

钠离子电池的电解质设计

该化合物在室温钠离子电池的电解质设计策略中起着至关重要的作用 . 关于此的讨论分为三种电解质类型: 液态、固态和凝胶态 .

钠离子电池的先进材料

(R)-3-羟基丁酸钠也参与了钠离子电池先进材料的开发 . 设计策略、合成、电化学活性位点、活性位点周围环境、反应机理和表征方法都是关注的领域 .

钠离子电池中的反应机理

生物活性

Sodium (R)-3-hydroxybutanoate, often referred to as sodium R-3-hydroxybutyrate (R-3-HB), is a ketone body that plays a crucial role in various biological processes. It is not only a metabolic intermediate but also serves as a signaling molecule, influencing numerous physiological functions. This article presents an overview of the biological activities associated with sodium R-3-hydroxybutanoate, supported by relevant research findings and case studies.

Overview of Sodium R-3-Hydroxybutanoate

Sodium R-3-hydroxybutanoate is produced primarily during fatty acid oxidation and is a key player in energy metabolism, particularly under conditions where glucose availability is limited, such as fasting or ketogenic diets. It acts as an alternative energy source for various tissues, including the brain and muscles.

- Energy Metabolism : Sodium R-3-hydroxybutanoate serves as an important substrate for energy production. It is converted into acetoacetate and subsequently into ATP through mitochondrial pathways, providing energy during metabolic stress .

- Gene Expression Regulation : R-3-HB influences gene expression by inhibiting histone deacetylases (HDACs), leading to increased histone acetylation and altered transcriptional activity of genes involved in oxidative stress resistance and metabolic regulation .

- Cell Signaling : It acts as a ligand for hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3), modulating lipolysis and inflammation in adipocytes and other cell types . The activation of these receptors has implications for glucose homeostasis and metabolic health.

- Antioxidant Properties : Sodium R-3-hydroxybutanoate exhibits antioxidant effects by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Case Studies

- Neuroregeneration : A study demonstrated that sodium DL-beta-hydroxybutyrate enhanced neuronal migration and processes associated with neural regeneration in primary neuronal cultures. Increased synapsin and tubulin staining indicated improved axonogenesis, suggesting potential therapeutic applications in neurodegenerative diseases .

- Metabolic Disorders : In cases of metabolic decompensation due to inherited metabolic disorders, sodium DL-3-hydroxybutyrate was administered to patients with carnitine-acyl-carnitine translocase deficiency and other related conditions. The treatment led to rapid recovery from acute neurological and cardiac symptoms, highlighting its role in energy replenishment during metabolic crises .

Pharmacokinetics

A clinical study involving healthy adults showed that ingestion of sodium R-3-hydroxybutanoate resulted in significant increases in plasma levels of β-hydroxybutyrate and acetoacetate within 1–2 hours post-administration. The maximum plasma concentration reached 3.30 mM for β-hydroxybutyrate at the highest dose tested (714 mg/kg body weight) . This rapid elevation supports its potential use as a dietary supplement for enhancing ketone levels without strict adherence to ketogenic diets.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Energy Substrate | Serves as an alternative energy source during low glucose availability |

| Gene Regulation | Inhibits HDACs, enhancing gene expression related to metabolism and oxidative stress resistance |

| Cell Signaling | Activates receptors (HCAR2, FFAR3) that regulate lipolysis and inflammation |

| Antioxidant Action | Reduces ROS levels, protecting cells from oxidative damage |

| Neuroprotective Effects | Promotes neuronal migration and axonogenesis; potential therapeutic applications in neurodegeneration |

属性

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929269 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13613-65-5 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。